molecular formula C9H10O3 B108332 2-Methoxyphenyl acetate CAS No. 15212-03-0

2-Methoxyphenyl acetate

Cat. No. B108332
CAS RN: 15212-03-0
M. Wt: 166.17 g/mol
InChI Key: BHJHPYFAYGAPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenyl acetate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further linked to an acetyl group, forming an ester.

Synthesis Analysis

The synthesis of derivatives of 2-methoxyphenyl acetate has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized by cyclization with thiosemicarbazide, indicating the versatility of the 2-methoxyphenyl acetate structure in forming various heterocyclic compounds . Another study reported the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which could be transformed into benzofuranones, showcasing the reactivity of the 2-methoxyphenyl moiety in different synthetic routes .

Molecular Structure Analysis

The molecular structure of 2-methoxyphenyl acetate derivatives has been elucidated using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal structure of novel compounds, such as a 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Similarly, the crystal structure of a depside derivative of 2-methoxyphenyl acetate was characterized, showing crystallization in the monoclinic space group .

Chemical Reactions Analysis

The reactivity of 2-methoxyphenyl acetate derivatives has been demonstrated through various chemical reactions. For example, hypervalent iodine(III)-mediated oxidative acetoxylation of 2-methoxyphenols has been used for regiocontrolled nitrogen benzannulation, leading to the synthesis of indole and quinoline derivatives . This highlights the potential of 2-methoxyphenyl acetate derivatives in constructing complex nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxyphenyl acetate derivatives have been studied through experimental and theoretical methods. Density functional theory (DFT) calculations have been used to predict the electronic properties, such as HOMO and LUMO energies, and to estimate the chemical reactivity of the molecule through molecular electrostatic potential (MEP) surface maps . Additionally, the antioxidant properties of these compounds have been evaluated using DPPH free radical scavenging tests, indicating their potential biological activity .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 2-Methoxyphenyl acetate is used in chemical synthesis .
  • Antioxidant Research

    • Summary of Application : A study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .
    • Methods of Application : The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy. The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
    • Results or Outcomes : New phenolic acid-derived compounds with antioxidant activity were identified .
  • Food and Flavor Industry

    • Summary of Application : 2-Methoxyphenyl acetate is used in the food and flavor industry .
    • Results or Outcomes : The use of 2-Methoxyphenyl acetate can enhance the flavor of food products .
  • Chemoselective Multitasking Reagent

    • Summary of Application : 2-Methoxyphenyl isocyanate, a derivative of 2-Methoxyphenyl acetate, has been used as a chemoselective multitasking reagent .
    • Methods of Application : The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
    • Results or Outcomes : The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
  • Perfumes and Cosmetics

    • Summary of Application : Eugenol and isoeugenol, which are natural methoxyphenols, are used in perfumes, detergents, air fresheners, and cosmetics .
    • Results or Outcomes : The use of these methoxyphenols can enhance the scent of perfumes and cosmetics .
  • Dentistry

    • Summary of Application : Eugenol is used as a part of zinc-oxide eugenol cement in dentistry .
    • Results or Outcomes : The use of eugenol in this application can aid in the success of dental procedures .

Future Directions

While specific future directions for 2-Methoxyphenyl acetate are not mentioned in the search results, it’s worth noting that similar compounds, such as eugenol derivatives, have been studied for their potential in the synthesis of novel drugs and other applications . The wide range of biological activities of these compounds suggests promising avenues for future research.

Relevant Papers The relevant papers retrieved discuss the synthesis, characterization, and antioxidant activity of 2-Methoxyphenol derivatives , and the chemical reactivity and biological activities of eugenol derivatives . These papers provide valuable insights into the potential applications of 2-Methoxyphenyl acetate and similar compounds.

properties

IUPAC Name

(2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJHPYFAYGAPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862289
Record name Phenol, 2-methoxy-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

122.00 to 124.00 °C. @ 18.00 mm Hg
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble to slightly soluble in water, miscible (in ethanol)
Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.127-1.134
Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methoxyphenyl acetate

CAS RN

613-70-7
Record name Phenol, 2-methoxy-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyphenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methoxy-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-methoxy-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUAIACYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5YN7743HC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31.5 °C
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, received for publication on Jan. 7, 1954 and published in Annalen der Chemie 587 Band, pages 1 to 15, show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time. They also report a yield of 92% from this reaction stated to be obtained by K. Weichert as reported in Angewandte Chemie 56, 338 (1943), but suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of m-cresyl acetate, p-cresyl acetate, and guaiacol acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, Annalen der Chemie, 587, 1 to 15, (1954) show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time, and report a yield of 92% stated to be obtained by K. Weichert as reported in Angewandte Chemie, 56, 338 (1943). However, Dann and Mylius suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of acresol acetate, p-cresol acetate, and guaiacol acetate.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyphenyl acetate
Reactant of Route 2
Reactant of Route 2
2-Methoxyphenyl acetate
Reactant of Route 3
Reactant of Route 3
2-Methoxyphenyl acetate
Reactant of Route 4
Reactant of Route 4
2-Methoxyphenyl acetate
Reactant of Route 5
Reactant of Route 5
2-Methoxyphenyl acetate
Reactant of Route 6
Reactant of Route 6
2-Methoxyphenyl acetate

Citations

For This Compound
409
Citations
Y Kawase - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
In the synthesis of isoflavones, 2-hydroxyphenyl benzyl ketones (2-hydroxydeoxybenzoins) have often been used for the starting materials. The preparation of these ketones is usually …
Number of citations: 9 www.journal.csj.jp
BM Sapkal, DH More - Der. Pharma. Chemica, 2013 - researchgate.net
… Series of 4-Aryl-1-phenyl-1H-Pyrazol-5-ylimino-2-methoxyPhenyl acetate 5a-l have been … -3-p-tolyl-1H-pyrazol-5-ylimino)methyl)2-methoxyphenyl acetate 5j and 4-((E)-(1-phenyl-3-p-…
Number of citations: 4 www.researchgate.net
A Kamble, SP Patil, DN Sharada, LS Paramjyothi - Int J Cancer Res, 2016 - academia.edu
… hexahydrofuro[3,4-c]furan-1-yl)-2methoxyphenyl acetate resulted in body weight of the experimental mice was recorded both in the treated and control group at the beginning of the …
Number of citations: 3 www.academia.edu
J Xu, X Yue - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The molecule of the title Schiff base compound, C15H14N2O5, was obtained from a condensation reaction of 4-acetoxy-3-methoxybenzaldehyde and 2-furylcarbonylhydrazide. In the …
Number of citations: 1 scripts.iucr.org
AE Oxford - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… considerable amount of 3-nitro-2-methoxyphenyl acetate : (ii) is chiefly this acetate, whilst (iii), being almost pure 5-nitro-2methoxyphenyl acetate, solidifies on standing, and crystallises …
Number of citations: 2 pubs.rsc.org
A Kamble, C Reddy, A Kulkarni - World Scientific News, 2015 - infona.pl
… ,4-c]furan-l-yl)-2-methoxyphenyl acetate by the spectroscope methods. The puropose of this … 3,4-c]furan-l-yl)-2-methoxyphenyl acetate isolated pure compound, the human leukemia (HL-…
Number of citations: 1 www.infona.pl
JS Bradshaw, EL Loveridge… - The Journal of Organic …, 1968 - ACS Publications
Various 2-and 2, 4-disubstituted phenyl esters have been irradiated by ultraviolet light, and the products have been isolated and characterized. The relative large numbers of products …
Number of citations: 33 pubs.acs.org
AL de Almeida, KR Caleffi-Ferracioli… - Future …, 2019 - Future Medicine
… EUG derivatives (4-allyl-2-methoxyphenyl acetate, 4-allyl-2-methoxyphenyl benzoate, and 4-allyl-2-methoxyphenyl 4-nitrobenzoate) were more active against nontuberculous …
Number of citations: 27 www.futuremedicine.com
S Srinivasan, V Priya - Journal of Medicinal Plants, 2019 - plantsjournal.com
… commate C (3.91%), 2,5dimethoxybenzylamine (3.73%), 4-formyl-2-methoxyphenyl acetate (3.47%) and Gamma.-tocopherol (2.99%) which possess … 4-formyl-2-methoxyphenyl acetate …
Number of citations: 6 www.plantsjournal.com
RS Dinurrosifa, E Indriyanti - JKPK (Jurnal Kimia dan Pendidikan Kimia) - jurnal.uns.ac.id
… are acetyl eugenol (4-allyl-2methoxyphenyl acetate). Adding an acetyl group to eugenol will … to produce acetyl eugenol (4allyl-2-methoxyphenyl acetate). The addition of an acetyl group …
Number of citations: 2 jurnal.uns.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.